Methyl 3-(2-methoxyphenyl)-2-phenylacrylate
Description
Methyl 3-(2-methoxyphenyl)-2-phenylacrylate (CAS: Not explicitly provided; referenced in ) is an α,β-unsaturated ester characterized by a methoxy-substituted phenyl group at position 3 and a phenyl group at position 2 of the acrylate backbone. This compound belongs to the broader class of cinnamate derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . For example, phenyl acrylates are noted for antibacterial activity (e.g., against Staphylococcus aureus), and substituted acrylates are utilized in agrochemicals due to their environmental stability .
Properties
IUPAC Name |
methyl (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-12H,1-2H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSHPCKCXANHC-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyphenyl)-2-phenylacrylate typically involves the esterification of 3-(2-methoxyphenyl)-2-phenylacrylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenyl)-2-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyphenyl)-2-phenylacrylate.
Reduction: Formation of 3-(2-methoxyphenyl)-2-phenylpropanol.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis :
- Medicinal Chemistry :
- Biochemical Studies :
- Material Science :
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit inflammatory pathways, potentially making this compound useful in developing anti-inflammatory drugs.
- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
- Anticancer Potential : Studies have demonstrated that derivatives of phenylacrylate compounds can inhibit cancer cell growth, suggesting that this compound may possess similar properties .
- Cancer Research :
- Enzyme Interaction Studies :
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyphenyl)-2-phenylacrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-(2-methoxyphenyl)-2-phenylacrylate with structurally related compounds in terms of substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects: The methoxy group in this compound likely enhances solubility and modulates electronic properties compared to chlorinated (Cl-MDPA) or cyano-substituted analogs .
Biological Activity :
- Antibacterial activity is prominent in phenyl acrylates with hydrophobic substituents (e.g., benzyl, o-tolyl in ), suggesting that the methoxy and phenyl groups in the target compound may confer similar properties .
- Chlorinated analogs like Cl-MDPA are prioritized in therapeutic research due to their stabilization effects on enzymes .
Safety and Handling: Cyano-substituted acrylates () pose higher toxicity risks (skin/eye irritation) compared to non-cyano analogs, underscoring the importance of substituent choice in industrial applications.
Notes
Data Limitations : Direct experimental data (e.g., NMR, bioactivity) for this compound are scarce, necessitating reliance on structural analogs for inferences.
Synthetic Routes : The compound may be synthesized via classical esterification or Michael addition, similar to methods described for Cl-MDPA and other acrylates .
Safety Considerations : While specific hazards are undocumented, related acrylates require precautions against inhalation and dermal exposure .
Biological Activity
Methyl 3-(2-methoxyphenyl)-2-phenylacrylate (CAS 42307-45-9) is an organic compound notable for its potential biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer research. This article explores its biological activity based on recent findings, including synthesis methods, mechanisms of action, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
This compound features a distinctive structure characterized by:
- Acrylate Functional Group : This contributes to its reactivity.
- Methoxy Group : Enhances lipophilicity and cellular penetration.
- Two Aromatic Rings : Influences biological interactions.
The molecular formula is with a molecular weight of 268.32 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Similar compounds have been shown to inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Cell Cycle Progression : Studies have demonstrated that derivatives can arrest cells in the G2/M phase, suggesting a role in disrupting normal cell division .
- Induction of Apoptosis : The compound may trigger programmed cell death pathways, as indicated by increased caspase activity and mitochondrial depolarization in treated cells .
Anti-inflammatory and Antioxidant Activities
The methoxy substitution enhances the compound's ability to interact with biological targets involved in inflammatory processes. It may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Binding : It can form hydrogen bonds with proteins or nucleic acids, influencing gene expression and enzyme activity.
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds reveals varying biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)-2-phenylacrylate | C17H16O3 | Contains a para-methoxy group; distinct activity |
| Methyl 3-(3-methoxyphenyl)-2-phenylacrylate | C17H16O3 | Meta-methoxy group; differing interaction profiles |
| Methyl 3-(4-hydroxyphenyl)-2-phenylacrylate | C17H16O4 | Hydroxy group enhances solubility; increased activity potential |
The unique methoxy substitution pattern on this compound is significant for its reactivity and biological profile compared to other derivatives.
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of this compound. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxicity against human leukemia cell lines with GI50 values in the low micromolar range .
- Mechanistic Studies : Research has shown that it inhibits tubulin polymerization, a common target for anticancer drugs, indicating its potential as an anti-tubulin agent .
Q & A
Basic: What are the common synthetic routes for Methyl 3-(2-methoxyphenyl)-2-phenylacrylate, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via esterification or condensation reactions. For instance, enzymatic esterification using immobilized lipases (e.g., Candida antarctica lipase B) under green chemistry conditions (e.g., aqueous micellar environments) can enhance regioselectivity and reduce byproducts . Reaction efficiency is optimized by controlling parameters like temperature (40–60°C), solvent polarity, and catalyst loading. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Structural validation is performed using X-ray crystallography (e.g., SHELXL ) and NMR (¹H/¹³C) .
Basic: What analytical techniques are critical for characterizing the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement using SHELXL resolves bond lengths and angles with precision. Visualization tools like ORTEP-3 generate thermal ellipsoid plots to assess atomic displacement. Complementary techniques include:
- FT-IR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- DSC/TGA : Evaluates thermal stability and phase transitions.
Advanced: How can hydrogen bonding patterns in the crystal lattice of this compound inform its physicochemical properties?
Methodological Answer:
Graph set analysis (GSA) classifies hydrogen bonds (H-bonds) into motifs (e.g., D , R₂²(8) ) to predict packing efficiency and solubility. For example:
- C=O···H-O interactions between ester groups and methoxy residues may form R₂²(8) rings, enhancing lattice stability.
- π-π stacking of phenyl rings contributes to low solubility in polar solvents.
Use Mercury Software to map H-bond networks and correlate with dissolution kinetics.
Advanced: How should researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer:
Data inconsistencies (e.g., high R-factor, disordered atoms) require iterative refinement:
Twinning Analysis : Use SHELXD to detect twinning and apply HKLF5 corrections.
Restraints : Apply geometric restraints (e.g., DFIX, FLAT) for disordered moieties.
Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mogul for bond-length outliers.
Document unresolved discrepancies as "model limitations" in crystallographic reports.
Advanced: How can the bioactivity of this compound against Staphylococcus aureus be experimentally validated?
Methodological Answer:
Agar Diffusion Assay : Prepare serial dilutions (1–100 µg/mL) in DMSO. Apply to Mueller-Hinton agar inoculated with S. aureus (ATCC 25923). Measure inhibition zones after 24h at 37°C.
MIC Determination : Use broth microdilution (CLSI guidelines). Compare with positive controls (e.g., ciprofloxacin).
SAR Studies : Modify substituents (e.g., methoxy position) to correlate structure with activity .
Advanced: What strategies mitigate regioselectivity challenges during derivatization of the acrylate backbone?
Methodological Answer:
- Electronic Effects : Introduce electron-withdrawing groups (e.g., cyano at C-2) to direct nucleophilic attack to the β-position .
- Steric Control : Use bulky bases (e.g., LDA) to favor kinetically controlled pathways.
- Computational Modeling : DFT calculations (Gaussian 16) predict transition states and optimize reaction coordinates.
Basic: How can researchers ensure purity and assess trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) with UV detection (254 nm). MS identifies impurities via molecular ion peaks.
- NMR Spiking : Add authentic standards (e.g., methyl benzoylformate ) to confirm absence of byproducts.
- Elemental Analysis : Validate %C/%H within 0.3% of theoretical values.
Advanced: How does computational modeling aid in predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., lipases) using GROMACS. Analyze binding affinity (ΔG) via MM-PBSA.
- Docking Studies (AutoDock Vina) : Identify active-site residues critical for ester bond cleavage.
- QM/MM Calculations : Explore transition states for esterification pathways at the B3LYP/6-31G* level.
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for pharmaceutical applications?
Methodological Answer:
Derivatization : Synthesize analogs with varied substituents (e.g., halogens at the phenyl ring, ester group modifications ).
In Vitro Assays : Test cytotoxicity (MTT assay on HEK293 cells) and metabolic stability (microsomal incubation).
Pharmacophore Mapping : Use Schrödinger Phase to identify critical moieties for antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
